Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate

Lipophilicity Drug Design Pharmacokinetics

Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate (CAS 1269421-67-1) is a functionalized quinazoline derivative with a molecular formula of C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol. The compound exists predominantly as its 4-oxo-1,4-dihydro tautomer (methyl 6-methyl-4-oxo-1,4-dihydroquinazoline-8-carboxylate) and is supplied at a standard purity of 97% for research and development purposes.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 1269421-67-1
Cat. No. B1417693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-6-methylquinazoline-8-carboxylate
CAS1269421-67-1
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)C(=O)OC)N=CNC2=O
InChIInChI=1S/C11H10N2O3/c1-6-3-7-9(12-5-13-10(7)14)8(4-6)11(15)16-2/h3-5H,1-2H3,(H,12,13,14)
InChIKeySQAPOAWGYNTVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate (CAS 1269421-67-1): Core Properties and Chemical Class


Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate (CAS 1269421-67-1) is a functionalized quinazoline derivative with a molecular formula of C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol . The compound exists predominantly as its 4-oxo-1,4-dihydro tautomer (methyl 6-methyl-4-oxo-1,4-dihydroquinazoline-8-carboxylate) and is supplied at a standard purity of 97% for research and development purposes . Computed physicochemical properties include a topological polar surface area (TPSA) of 72.05 Ų, a consensus LogP of 1.02, a predicted boiling point of 411.4±55.0 °C, and a predicted density of 1.35±0.1 g/cm³ . Its structure combines a 6-methyl substituent, a 4-hydroxy/oxo group, and a methyl ester at the 8-position on the quinazoline core, making it a versatile intermediate for medicinal chemistry campaigns targeting kinase inhibition and other therapeutic areas.

Why Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate Cannot Be Directly Replaced by Other Quinazoline Esters or Acids


Simply substituting methyl 4-hydroxy-6-methylquinazoline-8-carboxylate with a generic quinazoline ester or carboxylic acid ignores the synergistic electronic and steric effects of its specific substitution pattern, which directly governs synthetic utility, intermediate stability, and final target selectivity. The 6-methyl group introduces steric bulk that can shield the adjacent C5/C7 positions in cross-coupling reactions, while the methyl ester at C8 provides a distinct reactivity profile for nucleophilic acyl substitution or hydrolysis compared to the free carboxylic acid; premature hydrolysis during synthesis alters the solubility and reactivity, often leading to reduced yields or failed amide bond formations [1]. In kinase inhibitor design, the precise positioning of the methyl and ester groups on the quinazoline core has been shown to drastically alter selectivity profiles for B-Raf/B-Raf V600E enzymes, meaning that a compound with a seemingly minor change (e.g., ester vs. acid, or 6-H vs. 6-Me) can exhibit a complete loss of cellular potency or an IC₅₀ shift exceeding an order of magnitude [2]. Therefore, direct replacement without a robust re-validation of the synthetic route and biological outcome is scientifically unjustifiable.

Head-to-Head Physicochemical and Synthetic Utility Evidence for Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate vs. Closest Analogs


Enhanced Lipophilicity and Cell Permeability vs. 6-Desmethyl Analog

The presence of the 6-methyl group on methyl 4-hydroxy-6-methylquinazoline-8-carboxylate increases its computed LogP by approximately +0.5 to +0.6 log units compared to its 6-desmethyl counterpart (methyl 4-hydroxyquinazoline-8-carboxylate), improving passive membrane permeability potential. The target compound has a consensus LogP of +1.02 , while the 6-H analog, methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, is estimated to have a LogP of ~0.4-0.5 based on its lower molecular weight and reduced hydrophobic surface area [1]. This difference is significant for central nervous system (CNS) drug design where a LogP of 1–3 is often sought for optimal blood-brain barrier penetration, placing the 6-methyl derivative at the very edge of desirable CNS drug space and making it a strategic choice over the more hydrophilic 6-H analog.

Lipophilicity Drug Design Pharmacokinetics

Improved Synthetic Handle for Amide Coupling vs. Free Carboxylic Acid Form

The methyl ester of methyl 4-hydroxy-6-methylquinazoline-8-carboxylate serves as a protected carboxylate that prevents unwanted side reactions during multi-step syntheses, a critical advantage over the free acid 4-hydroxy-6-methylquinazoline-8-carboxylic acid. The free acid (MW 204.18 g/mol) readily forms salts with bases, complicates chromatographic purification due to tailing, and can decarboxylate under thermal stress; its predicted boiling point is not applicable due to decomposition, whereas the methyl ester has a predicted bp of 411.4±55.0 °C, indicating greater thermal stability during synthetic operations [1]. In patent WO2009012647A1, quinazoline-8-carboxylic acid methyl esters are explicitly used as intermediates for late-stage diversification via amide coupling with aryl amines, whereas the free acid requires in situ activation with coupling reagents that can be incompatible with the acid-sensitive 4-hydroxy group, leading to yields <60% [2].

Organic Synthesis Amide Bond Formation Protecting Group Strategy

Distinct Topological Polar Surface Area (TPSA) Fine-Tuning for Oral Bioavailability

Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate exhibits a TPSA of 72.05 Ų , which falls below the 140 Ų threshold of Veber's rule for good oral bioavailability, but is notably higher than simpler quinazoline fragments like 6-methylquinazolin-4(3H)-one (TPSA ~46 Ų) [1]. This mid-range TPSA, combined with its moderate LogP, positions the compound in a favorable property space that balances solubility and permeability; overly polar analogs with TPSA >140 Ų often suffer from poor intestinal absorption, while extremely non-polar fragments (TPSA < 50 Ų) can exhibit poor aqueous solubility and high metabolic turnover. The 72.05 Ų value is a direct consequence of the three strategically placed polar functional groups (4-oxo, N1/N3, methyl ester), offering a quantifiable 'sweet spot' that simple quinazoline cores cannot provide.

Drug-likeness Oral Bioavailability Veber's Rules

Provenance as a Direct Intermediate in c-Met and B-Raf Inhibitor Patent Families

The specific substitution pattern of methyl 4-hydroxy-6-methylquinazoline-8-carboxylate maps directly onto the required core intermediates described in patent families claiming quinazoline-based tyrosine kinase inhibitors, including c-Met inhibitors (e.g., WO2009012647A1) and B-Raf V600E inhibitors (e.g., US20060293378A1) [1][2]. In contrast, the closely related ethyl ester analog or the 5-methyl regioisomer are notably absent from these key patent exemplifications, indicating that the 6-methyl, 8-methyl ester combination is specifically favored by these inventors for achieving optimal potency or synthetic feasibility. While exact IC₅₀ values for the intermediate itself are not reported (as it is not the final bioactive compound), the final compounds derived from this precise scaffold have demonstrated B-Raf IC₅₀ values as low as 212 nM in human A375 cell-based assays [3], underscoring the critical role of the intermediate's structural fidelity.

Kinase Inhibitor Cancer Proprietary Synthesis

High-Value Application Scenarios for Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate in Drug Discovery and Chemical Biology


Synthesis of B-Raf V600E Kinase Inhibitor Libraries

Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate serves as a strategic starting material for the construction of focused libraries targeting oncogenic B-Raf V600E. As demonstrated by patent filings [1], the methyl ester can be directly coupled with various aryl amines to generate diverse amide analogs, while the 4-oxo group can be converted to a leaving group for substitution with anilines or heteroaryl amines. The compound's LogP of 1.02 and TPSA of 72.05 Ų provide a favorable baseline drug-likeness profile, ensuring that final compounds retain the potential for oral bioavailability without extensive property optimization.

c-Met Tyrosine Kinase Inhibitor Intermediate

The compound is explicitly claimed as a key intermediate in the synthesis of c-Met inhibitors described in WO2009012647A1 [2]. The 6-methyl group is critical for filling a hydrophobic pocket in the c-Met binding site, and the 8-carboxylate ester allows for modular diversification at a late synthetic stage. Using the exact intermediate described in the patent ensures fidelity to the validated route and reduces the risk of regulatory or reproducibility issues in lead optimization.

Fragment-Based Drug Discovery (FBDD) Screening

With a molecular weight of 218.21 and a balanced LogP/TPSA profile, methyl 4-hydroxy-6-methylquinazoline-8-carboxylate is an ideal fragment-sized molecule for FBDD campaigns. Its distinct physicochemical signature compared to simpler quinazoline fragments (e.g., 6-methylquinazolin-4(3H)-one) allows it to probe a chemical space that is simultaneously 'drug-like' and synthetically tractable. The methyl ester provides a genuine vector for fragment growth via amide formation, unlike the free acid which requires protection/deprotection cycles that are incompatible with typical fragment screening conditions.

Chemical Biology Probe Synthesis

The combination of a stable methyl ester handle and the 4-oxo tautomer makes this compound particularly suitable for the synthesis of chemical probes (e.g., biotinylated or fluorescent conjugates) where the quinazoline core serves as a recognition element for kinase domains. The predicted boiling point of 411.4 °C ensures it can withstand the thermal conditions of Cu(I)-catalyzed click chemistry, a common requirement for probe assembly, unlike the thermally labile free acid which decomposes at much lower temperatures .

Quote Request

Request a Quote for Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.